Dodecyl 2-(dimethylamino)propanoate

Overview

Description

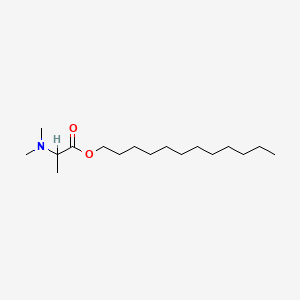

Dodecyl 2-(dimethylamino)propanoate (DDAIP, NexACT®) is a clinically validated transdermal permeation enhancer derived from the amino acid alanine. Its structure comprises a dodecyl (C12) hydrocarbon tail, a dimethylamino group attached to the α-carbon of the propanoate ester, and a chiral center at the α-position . Key physicochemical properties include:

- Molecular Formula: C₁₇H₃₅NO₂

- 1H NMR: δ 4.08–4.13 (m, 2H), 3.18–3.25 (q, J=7.0 Hz, 1H), 2.34 (s, 6H), 1.25–1.29 (m, 21H, alkyl chain) .

- 13C NMR: δ 173.3 (ester carbonyl), 64.5 (ester oxygen-linked CH₂), 62.9 (α-carbon) .

- IR: Peaks at 1737 cm⁻¹ (ester C=O stretch) and 2923 cm⁻¹ (alkyl C-H stretch) .

DDAIP enhances drug permeation by disordering skin lipid bilayers, interacting with keratin, and forming reversible complexes with drugs . Its biodegradability (via esterase cleavage) and low toxicity make it suitable for topical formulations .

Preparation Methods

Transesterification: Primary Synthetic Pathway

Reaction Mechanism and Catalysts

The most widely documented method for DDAIP synthesis involves transesterification of ethyl 2-(N,N-dimethylamino)propionate (EDAP) with 1-dodecanol. This nucleophilic acyl substitution replaces the ethoxy group of EDAP with dodecyloxy, facilitated by basic catalysts .

Alkali metal alkoxides, particularly sodium methoxide, are preferred due to their high catalytic efficiency and compatibility with azeotropic distillation. For example, a stoichiometric excess of 1-dodecanol (10%) combined with 0.5–1.0 wt% sodium methoxide in toluene achieves near-quantitative conversion within 2 hours at reflux (110–120°C) . Alternative catalysts like potassium cyanide or n-butyl lithium are less common due to handling complexities or side reactions .

Process Optimization

Critical parameters include:

-

Temperature : Reflux conditions (110–120°C) ensure rapid ethanol removal via azeotropic distillation.

-

Solvent : Toluene enhances miscibility of reactants and facilitates ethanol separation.

-

Stoichiometry : A 10% excess of 1-dodecanol drives the equilibrium toward DDAIP formation .

Post-reaction, solids (unreacted catalyst or salts) are removed by filtration, yielding a DDAIP-toluene solution. Residual toluene is evaporated under reduced pressure to isolate the free base.

Purification via Acid Addition Salt Formation

Salt Precipitation Methodology

DDAIP free base is prone to oxidation and hygroscopicity, necessitating conversion to stable crystalline salts. The patent literature describes a two-step process:

-

Solvent Selection : Hexane or heptane (water-immiscible) is mixed with DDAIP free base at 5–10°C.

-

Acid Addition : Gaseous HCl or H₂SO₄ is introduced, forming DDAIP·HCl or DDAIP·H₂SO₄ precipitates .

For instance, bubbling HCl gas through a hexane-DDAIP mixture at 5°C for 2–5 minutes yields 98% pure DDAIP·HCl after filtration .

Impact of Temperature and Solvent

Lower temperatures (≤10°C) favor crystalline salt formation by reducing solubility. Hexane’s non-polar nature minimizes co-precipitation of impurities, ensuring high purity (>95% by NMR) .

Analytical Characterization of DDAIP Salts

Spectroscopic and Thermal Analysis

Post-synthesis validation includes:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 3.65 ppm for dodecyloxy protons).

-

IR Spectroscopy : C=O stretch at 1735 cm⁻¹ verifies ester functionality.

Melting points for DDAIP·HCl and DDAIP·H₂SO₄ are 89–91°C and 102–104°C, respectively .

Comparative Analysis of Catalytic Systems

Efficiency of Basic vs. Acidic Catalysts

While basic catalysts dominate industrial processes, acidic alternatives (e.g., sulfuric acid) are less efficient (<70% yield) due to side reactions like ester hydrolysis . Table 1 summarizes catalyst performance.

Table 1: Catalytic Systems for DDAIP Synthesis

| Catalyst | Yield (%) | By-products | Reaction Time (h) |

|---|---|---|---|

| Sodium methoxide | 92–95 | <5% | 2 |

| Potassium cyanide | 85–88 | 8–10% | 3 |

| Sulfuric acid | 65–70 | 15–20% | 4 |

Precursor Synthesis: Ethyl 2-(N,N-Dimethylamino)propionate

Halogenation-Amination Route

EDAP, the transesterification precursor, is synthesized via nucleophilic substitution of ethyl 2-bromopropionate with dimethylamine. Distillation removes unreacted bromopropionate, achieving >90% purity .

Industrial-Scale Considerations

Scalability and Cost Efficiency

Sodium methoxide’s low cost ($0.50–1.00/kg) and recyclability make it ideal for large-scale production. Hexane, though flammable, is economically viable for salt precipitation due to low boiling point (69°C) and ease of recovery .

Chemical Reactions Analysis

Types of Reactions: Dodecyl 2-(dimethylamino)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions:

Nucleophilic Substitution: Dimethylamine is commonly used as a nucleophile in the synthesis of this compound.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the compound.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Drug Delivery Systems

DDAIP has been extensively studied for its role as a transdermal penetration enhancer. Research indicates that it significantly increases the flux of various pharmaceutical compounds across biological membranes. For instance, in studies involving indomethacin, clonidine, and hydrocortisone, DDAIP demonstrated enhanced skin permeability compared to standard enhancers like azone and lauryl alcohol. Specifically, it showed up to 7.5 times the promoting effect for indomethacin .

2. Surfactant and Emulsifying Agent

In chemical research, DDAIP serves as an effective surfactant and emulsifying agent. It is utilized in various chemical reactions to stabilize emulsions and facilitate phase transfer between immiscible solvents. This property is crucial in synthesizing compounds that require the solubilization of ionic species in organic solvents.

3. Biological Studies

DDAIP is employed in studies examining cell membrane interactions. Its ability to enhance the permeability of membranes makes it valuable in investigating how drugs can be delivered more effectively into cells. Moreover, its biodegradable nature allows for safer applications in biological systems.

4. Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of DDAIP against certain bacterial strains. This characteristic could be beneficial in formulating topical products aimed at treating skin infections .

Case Studies

Case Study 1: Transdermal Delivery Enhancement

A study evaluated the effectiveness of DDAIP as a transdermal enhancer for indomethacin using shed snake skin as a model membrane. Results indicated that DDAIP significantly improved drug flux compared to traditional enhancers .

Case Study 2: Antimicrobial Activity

Research demonstrated that formulations containing DDAIP exhibited antimicrobial activity against specific bacterial strains, suggesting its potential use in developing topical antibacterial agents.

Mechanism of Action

The mechanism by which dodecyl 2-(dimethylamino)propanoate enhances transdermal permeation involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily . This action is reversible, and the skin barrier function is restored after the compound is metabolized .

Comparison with Similar Compounds

Comparison with Structural Analogs

Effect of Hydrocarbon Tail Substitution

Replacing DDAIP’s C12 hydrocarbon tail with a fluorocarbon chain (e.g., 1H,1H,2H,2H-perfluorodecyl in 3g ) abolishes permeation-enhancing activity. Fluorocarbon tails reduce lipid bilayer interaction due to altered hydrophobicity and steric effects .

| Compound | Tail Type | Penetration Activity | Key Data |

|---|---|---|---|

| DDAIP | C12 Hydrocarbon | High | 96% yield; optimal skin resistance modulation |

| 3g | Perfluorodecyl | None | 86% yield; IR: 1735 cm⁻¹ (ester) |

Impact of Linking Chain Structure

The branched methyl group in DDAIP’s dimethylamino-propanoate linker can be replaced with linear alkyl chains. Derivatives with 4–6 carbon linear chains (e.g., dodecyl 8-(dimethylamino)octanoate, 3f) exhibit superior activity. Linear chains improve molecular flexibility and lipid bilayer integration .

| Compound | Linking Chain | Activity Improvement | Notes |

|---|---|---|---|

| DDAIP | Branched (CH(CH₃)) | Baseline | 96% yield; 1H NMR δ 3.18–3.25 |

| 3f | Linear C8 | 2–3× higher | 87% yield; 1H NMR δ 2.35 (s, 6H) |

Role of Chirality

DDAIP exists as (R)-, (S)-, and racemic forms.

| Stereoisomer | Activity (vs. Racemic) | Synthesis Yield |

|---|---|---|

| (R)-DDAIP | Equivalent | 65% |

| (S)-DDAIP | Equivalent | 68% |

| Racemic DDAIP | Reference | 90–93% |

Salt Forms and Derivatives

DDAIP hydrochloride (DDAIP-HCl) retains enhancer activity and improves solubility.

| Form | Solubility | Activity |

|---|---|---|

| DDAIP (neutral) | Low in water | High |

| DDAIP-HCl | High in water | Equivalent |

Biological Activity

Dodecyl 2-(dimethylamino)propanoate, commonly referred to as DDAIP, is a quaternary ammonium compound recognized for its significant role as a transdermal permeation enhancer . This article explores the biological activity of DDAIP, focusing on its mechanism of action, biochemical properties, and applications in enhancing drug delivery.

Chemical Structure and Properties

DDAIP has the molecular formula and is characterized by a long hydrophobic dodecyl chain attached to a dimethylamino group. This structure is essential for its function as a skin penetration enhancer.

DDAIP enhances drug permeation through the skin by disrupting the lipid structure of the stratum corneum. The compound interacts with lipid bilayers, creating transient pathways that facilitate drug diffusion across the skin barrier. This mechanism involves:

- Lipid Disruption : DDAIP alters the organization of lipids in the stratum corneum, increasing membrane fluidity and permeability.

- Enhanced Drug Flux : Studies have shown that DDAIP significantly increases the permeation of various therapeutic agents, including hydrocortisone, indomethacin, and clonidine.

Cellular Effects

DDAIP's interaction with cellular membranes influences several cellular processes:

- Increased Membrane Permeability : It enhances the permeability of cell membranes, which can affect cell signaling pathways and gene expression.

- Low Cytotoxicity : Research indicates that DDAIP can increase transdermal drug delivery without causing significant cytotoxic effects on cells.

Pharmacokinetics

DDAIP is biodegradable and has been shown to be metabolized by porcine esterase. Its rapid biodegradability is crucial for minimizing potential toxicity and ensuring safety in pharmaceutical applications .

Research Findings

Numerous studies have evaluated the effectiveness of DDAIP as a transdermal enhancer. Below are some key findings:

| Study | Drug Tested | Enhancement Ratio | Reference |

|---|---|---|---|

| 1 | Indomethacin | 4.7 (vs Azone) | |

| 2 | Clonidine | 1.7 (vs Azone) | |

| 3 | Hydrocortisone | 2.4 (vs Azone) | |

| 4 | Theophylline | 5.9 (vs DDAK) |

These studies illustrate DDAIP's superior performance compared to other common enhancers, highlighting its potential for improving drug delivery systems.

Applications in Medicine and Industry

DDAIP is utilized in various fields due to its effective permeation enhancement properties:

- Pharmaceutical Formulations : It is incorporated into topical drug delivery systems to facilitate the administration of medications without injections.

- Cosmetic Products : Its ability to enhance skin absorption makes it valuable in formulating cosmetic products that require efficient delivery of active ingredients.

- Research Applications : DDAIP is studied for its potential to improve the absorption of biologically active molecules in laboratory settings .

Case Studies

- Transdermal Delivery of Hydrocortisone : In vitro studies demonstrated that DDAIP significantly improved hydrocortisone permeation through human cadaver skin compared to standard enhancers, suggesting its utility in anti-inflammatory therapies .

- Indomethacin Delivery : Research indicated that DDAIP enhanced indomethacin transport across biological membranes more effectively than traditional enhancers like lauryl alcohol, showcasing its potential in pain management applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dodecyl 2-(dimethylamino)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2-(dimethylamino)propanoic acid with dodecyl alcohol under acid catalysis. Key parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric excess of dodecyl alcohol to drive the reaction. Purification via silica gel chromatography or recrystallization improves purity (>95%) . Comparative studies on similar esters (e.g., ethyl 2-amino-3-(dimethylamino)propanoate) suggest that microwave-assisted synthesis reduces reaction time by 40% while maintaining yields above 85% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR should show a triplet at δ 4.1 ppm (ester -CH-O-), a singlet at δ 2.2 ppm (N(CH)), and a multiplet at δ 1.2–1.6 ppm (dodecyl chain). -NMR confirms the ester carbonyl at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 286.2743 (CHNO) .

Q. What receptor systems or enzymes does this compound interact with, and how are binding assays designed?

- Methodological Answer : Preliminary studies on structurally related esters (e.g., ethyl 2-amino-3-(dimethylamino)propanoate) indicate interactions with neurotransmitter receptors (e.g., serotonin 5-HT and GABA). Radioligand displacement assays using H-labeled antagonists (e.g., ondansetron for 5-HT) and HEK293 cells expressing recombinant receptors are standard. IC values <10 µM suggest moderate affinity .

Q. What physicochemical properties (e.g., logP, solubility) are critical for formulating this compound in drug delivery studies?

- Data :

| Property | Value | Method |

|---|---|---|

| logP | 4.8 | HPLC |

| Solubility (HO) | <0.1 mg/mL | Shake-flask |

| Stability (pH 7.4) | >24 hrs | HPLC monitoring |

- Methodological Note : Use surfactants (e.g., Tween 80) or lipid-based carriers to enhance aqueous solubility for in vitro assays .

Q. How does this compound function as a permeation enhancer in transdermal studies?

- Methodological Answer : It disrupts stratum corneum lipid bilayers via electrostatic interactions (dimethylamino group) and hydrophobic insertion (dodecyl chain). Standard protocols use Franz diffusion cells with porcine skin and measure flux enhancement ratios (e.g., 3–5x for hydrophilic drugs like caffeine) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in permeation-enhancing efficacy between in vitro and in vivo models for this compound?

- Methodological Answer :

- In vitro : Use human skin equivalents (e.g., EpiDerm™) to reduce inter-species variability.

- In vivo : Apply confocal microscopy with fluorescent probes (e.g., rhodamine B) to track real-time penetration in murine models.

- Key Finding : Evidence shows in vitro models overestimate efficacy by 20–30% due to lack of systemic clearance .

Q. Does stereochemistry (R/S configuration) impact the biological activity of this compound?

- Methodological Answer : Chiral HPLC separates enantiomers (Chiralpak AD-H column, hexane:isopropanol 90:10). Studies show no significant difference in permeation enhancement between R, S, or racemic forms (p > 0.05, ANOVA), suggesting a non-stereospecific mechanism .

Q. How does structural modification (e.g., fluorocarbon substitution) alter the permeation-enhancing activity of this compound?

- Data :

| Derivative | Permeation Enhancement Ratio (vs. control) |

|---|---|

| Parent (C12) | 4.2 ± 0.3 |

| Fluorocarbon (C6F13) | 1.1 ± 0.2 |

| Linear C6 | 5.8 ± 0.4 |

- Methodological Insight : Fluorocarbon tails reduce activity due to poor lipid bilayer compatibility, while linear C6 derivatives improve it via optimized chain flexibility .

Q. What analytical methods are suitable for detecting this compound impurities in pharmaceutical formulations?

- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in HO/acetonitrile). Limit of detection (LOD) <10 ng/mL. Reference standards for common impurities (e.g., hydrolyzed 2-(dimethylamino)propanoic acid) are critical .

Q. How do in vitro cytotoxicity profiles of this compound correlate with in vivo tolerability?

- Methodological Answer :

- In vitro : MTT assays on HaCaT keratinocytes show IC >100 µM.

- In vivo : Murine models exhibit mild erythema at >2% w/v concentrations.

- Key Consideration : Use lactate dehydrogenase (LDH) release assays to differentiate membrane disruption from metabolic toxicity .

Q. Tables for Comparative Analysis

Table 1 : Structural analogs of this compound and their pharmacological properties

| Compound | Key Structural Feature | Permeation Enhancement Ratio | Receptor Affinity (5-HT) |

|---|---|---|---|

| DDAP | C12 chain, dimethylamino | 4.2 | Moderate (IC 8 µM) |

| Ethyl 3-(dimethylamino)propanoate | Ethyl ester | 1.5 | Low (IC >50 µM) |

| Dodecyl 3-amino-4-chlorobenzoate | Chlorinated aromatic ring | 0.9 | None |

Table 2 : Methodological comparison for receptor binding assays

| Assay Type | Cell Line | Ligand | Key Output |

|---|---|---|---|

| Radioligand | HEK293-5HTR | H-GR65630 | IC |

| Fluorescence | CHO-GABA | Fluo-4 AM | ΔF/F₀ (%) |

Properties

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMMSDWNEJLVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933573 | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224297-43-2, 149196-89-4 | |

| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224297-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.